molecular formula C9H15ClO2 B1645866 cyclooctyl carbonochloridate

cyclooctyl carbonochloridate

Cat. No.: B1645866
M. Wt: 190.67 g/mol
InChI Key: HHNANVAZSVIVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cyclooctyl carbonochloridate is an organic compound with the chemical formula C₉H₁₅ClO₂. It belongs to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by its eight-membered cyclooctyl ring attached to a chloroformate group. This compound is typically a colorless, volatile liquid that degrades in moist air .

Preparation Methods

Synthetic Routes and Reaction Conditions: cyclooctyl carbonochloridate can be synthesized through the reaction of cyclooctanol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically proceeds as follows:

Cyclooctanol+PhosgeneCyclooctyl chloroformate+HCl\text{Cyclooctanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Cyclooctanol+Phosgene→Cyclooctyl chloroformate+HCl

Industrial Production Methods: Industrial production of cyclooctyl chloroformate involves the continuous flow of cyclooctanol and phosgene through a reactor, with careful control of temperature and pressure to ensure optimal yield and safety. The reaction is usually conducted in an inert atmosphere to prevent the degradation of the product .

Chemical Reactions Analysis

Types of Reactions: cyclooctyl carbonochloridate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cyclooctyl carbonochloridate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooctyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Uniqueness of Cyclooctyl Chloroformate: cyclooctyl carbonochloridate is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to simpler chloroformates. This can influence its reactivity and the types of products formed in chemical reactions .

Properties

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

cyclooctyl carbonochloridate

InChI

InChI=1S/C9H15ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

HHNANVAZSVIVNL-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)OC(=O)Cl

Canonical SMILES

C1CCCC(CCC1)OC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.